2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol
Description
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a chiral ethanolamine derivative featuring a benzyl-substituted pyrrolidine ring. Its molecular formula is C₁₅H₂₄N₂O, with a molecular weight of 276.42 g/mol . The (S)-configuration at the pyrrolidine ring’s chiral center defines its stereochemistry. Synthetically, analogous compounds are prepared via reductive amination or coupling reactions, as seen in Scheme 1 of , which outlines methods for pyrrolidin-2-one derivatives .
Properties
IUPAC Name |
2-[[(2S)-1-benzylpyrrolidin-2-yl]methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c17-10-8-15-11-14-7-4-9-16(14)12-13-5-2-1-3-6-13/h1-3,5-6,14-15,17H,4,7-12H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHGOCAUXHDIIY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine derivative.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
*Molecular weights calculated based on molecular formulas.
Key Observations:
Ring Size and Conformation :
- The target’s 5-membered pyrrolidine ring introduces greater torsional strain compared to 6-membered piperidine analogues (e.g., entries 2 and 4 in Table 1). This may influence binding affinity to biological targets due to differences in ring puckering and spatial orientation .
- Piperidine derivatives (e.g., entry 2) may exhibit enhanced metabolic stability due to reduced ring strain .
Substituent Effects: The absence of bulky substituents on the amino group in the target compound contrasts with cyclopropyl- or methyl-substituted analogues (entries 2, 4, 5). Bulky groups like cyclopropyl (entry 2) could hinder molecular interactions but improve selectivity for specific targets. The chloroacetamide derivative (entry 3) replaces the hydroxyl group with a chloro-substituted amide, significantly altering hydrophilicity and hydrogen-bonding capacity .
Functional Group Variations: Ethanolamine (-NH-CH₂-CH₂-OH) in the target compound provides hydrogen-bond donors/acceptors, enhancing solubility in polar solvents compared to ethylenediamine (entries 4, 5) or amide derivatives (entry 3) . Amide-containing analogues (entry 3) may exhibit improved membrane permeability due to reduced polarity .
Biological Activity
2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol is a compound of growing interest in medicinal chemistry due to its structural features and potential biological activities. The compound comprises a pyrrolidine ring, a benzyl group, and an ethanolamine moiety, which contribute to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol can be represented as follows:
This structure includes:
- A pyrrolidine ring , which is known for its role in modulating neurotransmitter systems.
- A benzyl group , contributing to the compound's lipophilicity and ability to cross biological membranes.
- An ethanolamine moiety , which is often involved in biological signaling pathways.
The biological activity of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol primarily involves its interaction with neurotransmitter receptors and enzymes. The compound has been shown to act as both an agonist and antagonist depending on the target receptor:
- Neurotransmitter Modulation : The pyrrolidine structure allows for binding to various neurotransmitter receptors, potentially influencing pathways related to mood regulation, cognition, and neurological disorders.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown, thus enhancing cholinergic signaling .
Biological Activities
Recent research has highlighted several biological activities associated with 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol:
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These values ranged from 0.0039 mg/mL to 0.025 mg/mL .
Neuroprotective Effects
The compound is being investigated for its potential neuroprotective effects. It may help in conditions such as Alzheimer's disease by inhibiting AChE, thereby increasing acetylcholine levels in the brain .
Case Studies
Several studies have explored the efficacy of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol or its analogs:
- Study on Neurotransmitter Modulation : A study evaluated the effects of this compound on cognitive function in animal models. Results indicated improved memory retention and reduced anxiety-like behavior, suggesting a positive impact on cholinergic transmission .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of pyrrolidine derivatives, including this compound. It reported significant inhibition against Gram-positive and Gram-negative bacteria with promising MIC values .
Comparison with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-Benzylpyrrolidine | Pyrrolidine ring with benzyl substitution | Neuroactive | Simpler structure |
| 3-Methylaminopropanol | Amino alcohol with propanol chain | Antidepressant | Different chain length affects solubility |
| Ethanolamine | Simple amino alcohol | Mild antiseptic | Lacks aromatic character |
This table illustrates how the unique combination of functional groups in 2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-amino]-ethanol may confer distinct biological activities that are not present in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
